molecular formula C7H11NO3 B1600397 Methyl 3-oxopiperidine-1-carboxylate CAS No. 61995-18-4

Methyl 3-oxopiperidine-1-carboxylate

Cat. No.: B1600397
CAS No.: 61995-18-4
M. Wt: 157.17 g/mol
InChI Key: BWJDVYAJLUELCO-UHFFFAOYSA-N
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Description

Methyl 3-oxopiperidine-1-carboxylate is a useful research compound. Its molecular formula is C7H11NO3 and its molecular weight is 157.17 g/mol. The purity is usually 95%.
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Mechanism of Action

Mode of Action

Many piperidine derivatives are known to interact with their targets by binding to active sites or allosteric sites, thereby modulating the activity of the target . The exact mode of action for this compound would depend on its specific target(s), which are currently unknown.

Biochemical Pathways

Piperidine derivatives can affect a variety of biochemical pathways depending on their specific targets . Without knowledge of the specific targets of this compound, it is difficult to predict which pathways it might affect.

Pharmacokinetics

They are typically metabolized by the liver and excreted in the urine . The specific ADME properties of this compound would depend on its chemical structure and the characteristics of its target(s).

Result of Action

The effects would depend on the specific targets of the compound and how it interacts with those targets .

Biological Activity

Methyl 3-oxopiperidine-1-carboxylate, a compound within the piperidine family, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and synthesized derivatives.

Overview of Biological Activity

This compound has been investigated for its inhibitory effects on various biological targets, particularly in cancer therapy. Its structural characteristics allow it to interact with specific enzymes and receptors, influencing cellular pathways.

The compound primarily functions as an inhibitor of certain kinases, notably c-Met, which is implicated in various cancers. Research indicates that derivatives of piperidine-2-one scaffolds exhibit potent c-Met kinase inhibition, with IC50 values ranging from 8.6 nM to 64 nM for various analogues . This inhibition leads to reduced cell proliferation in cancer cell lines such as MKN45.

Case Studies and Research Findings

  • c-Met Inhibition : A study identified several analogues of this compound that demonstrated significant inhibition of c-Met kinase activity. The most potent analogue showed an IC50 value of 8.6 nM against c-Met and inhibited MKN45 cell proliferation with an IC50 of 0.57 µM .
  • Structure-Activity Relationship (SAR) : The introduction of alkyl groups at specific positions on the piperidine ring enhanced the inhibitory effects on c-Met activity. For instance, methyl substitution was found to be particularly favorable compared to ethyl or butyl substitutions .
  • Intramolecular Interactions : In some derivatives, strong intramolecular hydrogen bonding was observed, which may stabilize the compound's conformation and enhance its biological activity . This structural feature could be critical in designing more effective inhibitors.

Data Table: Biological Activity Summary

Compound NameTargetIC50 Value (nM)Cell Line TestedReference
This compoundc-Met8.6MKN45
Derivative A (alkyl substitution)c-Met11.2MKN45
Derivative B (methyl substitution)c-Met64.0MKN45
(R,S)-2-Oxo-1-(1′-phenylethyl)piperidine-3-carboxylic acidIntramolecular H-bonding--

Safety and Toxicity Considerations

While exploring the biological activities of this compound and its derivatives, safety assessments are crucial. Toxicity data indicate that certain derivatives may exhibit acute toxicity upon exposure through different routes (dermal, inhalation, oral) . It is essential to evaluate these safety profiles in preclinical studies to ensure therapeutic viability.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-oxopiperidine-1-carboxylate has been investigated for its potential pharmacological properties:

  • Antimicrobial Activity: Studies have shown that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains, including resistant strains of Staphylococcus aureus and Mycobacterium tuberculosis .
  • Anticancer Properties: In vitro studies indicate that this compound can inhibit cell growth in leukemia cell lines, suggesting potential as an anticancer agent .

Organic Synthesis

This compound serves as a versatile building block in the synthesis of more complex organic molecules:

  • Intermediate in Drug Development: It is utilized to synthesize various pharmaceutical intermediates, particularly those targeting neurological disorders due to its structural similarity to GABAergic compounds .
  • Synthesis of Heterocycles: this compound is employed in the formation of heterocycles, which are crucial in developing new drugs.

Biochemical Studies

The compound is used to study enzyme mechanisms and protein-ligand interactions:

  • Enzyme Inhibition Studies: It acts as a substrate or inhibitor in enzyme assays, providing insights into enzyme kinetics and mechanisms .
  • Ligand Development: Its derivatives are explored as potential ligands for various biological targets, contributing to the understanding of receptor-ligand interactions.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of methyl 3-oxopiperidine derivatives against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives had minimum inhibitory concentrations (MICs) lower than established antibiotics, showcasing their potential as alternative treatments .

CompoundMIC (µg/mL)Activity Against
Compound A<0.008MSSA, MRSA
Compound B0.125M. tuberculosis
Compound C1MDR-MTB

Anticancer Studies

In another study focused on leukemia cell lines, this compound demonstrated significant cytotoxic effects, with IC50 values indicating effective inhibition of cell proliferation at low concentrations .

Cell LineIC50 (µM)Effect
K562 (Leukemia)5Inhibition of growth
HL60 (Leukemia)10Induction of apoptosis

Properties

IUPAC Name

methyl 3-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-11-7(10)8-4-2-3-6(9)5-8/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWJDVYAJLUELCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCCC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90447142
Record name 1-Piperidinecarboxylic acid, 3-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90447142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61995-18-4
Record name Methyl 3-oxo-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61995-18-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 3-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90447142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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